molecular formula C5H9NO4 B2700127 Glycine, N-(carboxymethyl)-, 1-methyl ester CAS No. 24715-40-0

Glycine, N-(carboxymethyl)-, 1-methyl ester

Cat. No. B2700127
CAS RN: 24715-40-0
M. Wt: 147.13
InChI Key: QWHBAQJRYFNJFT-UHFFFAOYSA-N
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Description

Glycine, N-(carboxymethyl)-, 1-methyl ester is a chemical compound with the molecular formula C6H11NO4. It is also known as sarcosine and is a natural amino acid derivative. Sarcosine is widely used in scientific research due to its various biochemical and physiological effects.

Mechanism of Action

Sarcosine acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory. Sarcosine enhances the activity of the NMDA receptor, which leads to an increase in the release of neurotransmitters such as glutamate and dopamine.
Biochemical and Physiological Effects:
Sarcosine has various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. Sarcosine has also been shown to have an anti-inflammatory effect and can reduce oxidative stress in cells. Additionally, sarcosine has been shown to improve insulin sensitivity and glucose metabolism in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using sarcosine in lab experiments is its low toxicity and cost-effectiveness. Sarcosine is also readily available and easy to synthesize. However, one of the limitations of using sarcosine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on sarcosine. One potential direction is the investigation of its therapeutic potential in the treatment of schizophrenia and other psychiatric disorders. Additionally, further research is needed to understand the mechanisms underlying sarcosine's neuroprotective and anti-inflammatory effects. Sarcosine may also have potential applications in the field of cancer therapy, and further research is needed to explore this potential. Finally, the development of new methods for the administration of sarcosine may help to overcome some of the limitations associated with its use in lab experiments.
Conclusion:
Sarcosine is a natural amino acid derivative that has been extensively studied in scientific research. It has various biochemical and physiological effects and has potential therapeutic applications in the treatment of schizophrenia, cancer, and other diseases. Further research is needed to fully understand the mechanisms underlying sarcosine's effects and to explore its potential in various fields of medicine.

Synthesis Methods

Sarcosine can be synthesized by the hydrolysis of dimethylglycine with hydrochloric acid. It can also be synthesized by the reaction of chloroacetic acid with methylamine. The synthesis of sarcosine is relatively simple and cost-effective.

Scientific Research Applications

Sarcosine has been extensively studied in scientific research due to its potential therapeutic effects on various diseases. It has been shown to have a neuroprotective effect and is being investigated as a potential treatment for schizophrenia. Sarcosine has also been studied for its potential role in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

2-[(2-methoxy-2-oxoethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-10-5(9)3-6-2-4(7)8/h6H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHBAQJRYFNJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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